3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole is a complex organic compound that belongs to the class of triazolotriazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl linkage, and a triazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolotriazole ring.
Introduction of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Nitrophenyl Group: The final step involves the coupling of the nitrophenyl group to the sulfanyl-linked triazolotriazole core, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazolotriazoles.
Scientific Research Applications
3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfanyl linkage and triazolotriazole core contribute to the compound’s stability and ability to form strong interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole is unique due to its triazolotriazole core, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O2S/c17-16(18)8-3-1-7(2-4-8)5-19-10-14-13-9-11-6-12-15(9)10/h1-4,6H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRDQCYQVDDFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2NC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.